molecular formula C23H21N5O2 B2756935 N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide CAS No. 1396795-08-6

N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide

Cat. No.: B2756935
CAS No.: 1396795-08-6
M. Wt: 399.454
InChI Key: BGFFUPGUCWRKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide is a complex organic compound that features a quinoline core linked to a cyclohexyl group, which is further connected to a pyridinyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a pyridine derivative with a suitable nitrile oxide under cyclization conditions.

    Attachment of the cyclohexyl group: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.

    Coupling with quinoline-2-carboxylic acid: The final step involves coupling the intermediate with quinoline-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the oxadiazole and quinoline moieties.

    Quinoline-2-carboxamides: These compounds contain the quinoline and carboxamide groups but do not have the cyclohexyl and oxadiazole components.

Uniqueness

N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide is unique due to its combination of a quinoline core, a cyclohexyl group, and a pyridinyl-oxadiazole moiety. This unique structure provides distinct chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c29-21(19-11-10-16-7-2-3-9-18(16)25-19)27-23(12-4-1-5-13-23)22-26-20(28-30-22)17-8-6-14-24-15-17/h2-3,6-11,14-15H,1,4-5,12-13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFFUPGUCWRKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.